molecular formula C5H7BrN2S B13299533 4-bromo-N-ethyl-1,3-thiazol-2-amine

4-bromo-N-ethyl-1,3-thiazol-2-amine

Cat. No.: B13299533
M. Wt: 207.09 g/mol
InChI Key: DVFSJKZTDVQTTB-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-1,3-thiazol-2-amine typically involves the reaction of ethylamine with 2-bromo-1,3-thiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted thiazoles with different functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidine derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1,3-thiazole: Lacks the ethylamine group but shares the thiazole ring structure.

    N-ethyl-1,3-thiazol-2-amine: Lacks the bromine atom but has the ethylamine group.

    2-bromo-1,3-thiazole: Similar structure but lacks the ethylamine group.

Uniqueness

4-bromo-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the bromine atom and the ethylamine group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

4-bromo-N-ethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7BrN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)

InChI Key

DVFSJKZTDVQTTB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CS1)Br

Origin of Product

United States

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